molecular formula C7H8ClN3O B1427083 6-Chloro-3,5-dimethylpyrazine-2-carboxamide CAS No. 1166828-19-8

6-Chloro-3,5-dimethylpyrazine-2-carboxamide

Cat. No. B1427083
CAS RN: 1166828-19-8
M. Wt: 185.61 g/mol
InChI Key: BOAHSDNUNSYSCH-UHFFFAOYSA-N
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Description

6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a chemical compound with the CAS Number: 1166828-19-8 . It is a solid substance and is often used in various chemical reactions and studies .


Synthesis Analysis

The synthesis of this compound involves two stages . The first stage involves the reaction of ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate with ammonia in methanol at 0 degrees Celsius . The second stage occurs at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C7H8ClN3O/c1-3-5 (7 (9)12)11-6 (8)4 (2)10-3/h1-2H3, (H2,9,12) . The molecular weight of this compound is 185.61 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 185.61 . The compound should be stored in a refrigerator .

Scientific Research Applications

Vibrational Spectral Analysis

6-Chloro-3,5-dimethylpyrazine-2-carboxamide (6-CDPCA) has been studied for its vibrational spectral properties. FT-Raman and FT-IR spectroscopy have been used to analyze the compound, with vibrational frequencies and intensities evaluated using Density Functional Theory (DFT). These studies assist in understanding the molecule's geometric parameters and stability arising from hyper-conjugative interactions and charge delocalization, which are crucial for its chemical activity (Sakthivel et al., 2014).

Antimycobacterial and Antifungal Activity

Research has demonstrated the antimycobacterial and antifungal activities of 6-CDPCA analogues. These compounds have been evaluated for their ability to inhibit photosynthetic electron transport (PET) and have shown varying degrees of effectiveness against Mycobacterium tuberculosis and fungal strains like Trichophyton mentagrophytes. The relationship between the chemical structure of these compounds and their biological activity has been a significant focus of this research (Doležal et al., 2010).

Spectroscopic and Reactive Properties

The compound's spectroscopic characterization, including its first hyperpolarizability and reactive properties, has been extensively studied. These analyses involve Nuclear Bond Orbital (NBO) analysis and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis, which provide insights into the molecule's electron distribution and stability. This information is vital for understanding the compound's potential in various scientific applications (Bhagyasree et al., 2015).

Molecular Docking and DFT Calculations

Molecular docking and Density Functional Theory (DFT) calculations have been employed to study 6-CDPCA's derivatives. These studies predict the compound's interaction with biological targets, offering valuable insights into its potential as a therapeutic agent. The research focuses on the molecular structure and reactivity of these derivatives, enhancing our understanding of their potential pharmacological applications (Ranjith et al., 2022).

Mechanism of Action

The mechanism of action of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide is not specified in the current literature .

Safety and Hazards

The compound is associated with several hazards. It has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

6-chloro-3,5-dimethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-3-5(7(9)12)11-6(8)4(2)10-3/h1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHSDNUNSYSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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